molecular formula C12H21N3 B15324200 3-Cyclohexyl-4-ethyl-1-methyl-1h-pyrazol-5-amine

3-Cyclohexyl-4-ethyl-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15324200
M. Wt: 207.32 g/mol
InChI Key: HUHUWEWPYUCGEB-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-ethyl-1-methyl-1h-pyrazol-5-amine is a chemical compound with the molecular formula C12H21N3 and a molecular weight of 207.32 g/mol. It belongs to the pyrazol-5-amine class of heterocyclic compounds, which are five-membered rings containing two nitrogen atoms and a ketone group . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of potential pharmacological activities. Pyrazol-5-amine derivatives have been identified as key structural motifs in the development of therapeutic agents. Research into analogous compounds has demonstrated their potential as core components in inhibitors for targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), an essential signal transducer in the innate immune response . Furthermore, the pyrazolone pharmacophore is known to exhibit diverse biological activities, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antioxidant effects . The specific substitution pattern on the pyrazol-5-amine core, such as the cyclohexyl and ethyl groups present in this compound, can be strategically explored to optimize properties like potency, selectivity, and membrane permeability, guided by parameters such as cLogD and polar surface area . This makes 3-Cyclohexyl-4-ethyl-1-methyl-1h-pyrazol-5-amine a valuable building block for constructing compound libraries in hit-to-lead optimization campaigns and for investigating new biochemical pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cyclohexyl-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-3-10-11(14-15(2)12(10)13)9-7-5-4-6-8-9/h9H,3-8,13H2,1-2H3

InChI Key

HUHUWEWPYUCGEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CCCCC2)C)N

Origin of Product

United States

Scientific Research Applications

3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and chemical functionalities depending on their substituents. Below is a detailed comparison of 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine with structurally related compounds:

Structural Comparison

Compound Name Substituents (Positions) Key Structural Features
3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine 3: Cyclohexyl; 4: Ethyl; 1: Methyl Bulky cyclohexyl group enhances hydrophobicity; ethyl and methyl groups may influence steric hindrance .
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1497999-11-7) 5: Ethoxy; 3: Ethyl; 1: Methyl Ethoxy group at position 5 increases polarity, potentially improving solubility in polar solvents .
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6) 4: Methyl; 1: Thiophene-methyl substituent Thiophene ring introduces aromaticity and π-π stacking potential, useful in materials science .
3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) 3: Methyl; 1: Phenyl Phenyl group enhances planar rigidity, favoring crystallinity and intermolecular interactions .

Physicochemical and Functional Properties

  • Hydrogen Bonding: The amine group at position 5 in 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine can participate in hydrogen bonding, a feature critical for crystal packing and supramolecular assembly . This contrasts with ethoxy-substituted derivatives, where the ethoxy group may act as a hydrogen bond acceptor rather than a donor.
  • Thermal Stability : Bulky substituents like cyclohexyl groups generally increase thermal stability but reduce solubility in aqueous media compared to smaller substituents (e.g., methyl or ethoxy groups) .
  • Biological Activity : While direct data for the target compound is lacking, structurally similar pyrazoles exhibit antimicrobial, anti-inflammatory, or kinase inhibitory activities. For instance, phenyl-substituted pyrazoles are often explored as pharmaceutical intermediates .

Biological Activity

3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexyl and ethyl substitution on the pyrazole ring, suggest diverse biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is C13_{13}H18_{18}N4_{4}, with a molecular weight of approximately 218.29 g/mol. The compound's structure imparts distinctive steric and electronic properties, enhancing its hydrophobicity and potential bioactivity compared to structurally similar compounds.

Enzyme Interaction

Preliminary studies indicate that 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. The compound's mechanism of action likely involves binding interactions with biomolecules, enzyme inhibition or activation, and modifications in gene expression patterns .

Anticancer Activity

Research has shown that pyrazole derivatives exhibit anticancer properties. For instance, related compounds have demonstrated significant antiproliferative effects against various tumor cell lines. A study highlighted that certain pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase . The potential of 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine in cancer therapy warrants further investigation.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. Compounds structurally similar to 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amines have shown promise as anti-inflammatory agents, potentially outperforming established drugs like diclofenac sodium .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also being explored. Studies on related pyrazole derivatives have indicated effectiveness against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amines. The results indicated that certain derivatives demonstrated IC50_{50} values in the low micromolar range against multiple cancer cell lines, suggesting significant therapeutic potential .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a series of substituted pyrazoles were assessed for their anti-inflammatory properties. The study revealed that specific substitutions on the pyrazole ring enhanced the compounds' ability to inhibit inflammatory cytokine release, positioning them as viable candidates for developing new anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Aspects
3-Amino-1-methyl-1H-pyrazoleLacks cyclohexyl groupMore polar due to amino group
3-Hydroxy-1-methyl-1H-pyrazoleContains hydroxyl group instead of aminoIncreased solubility due to hydroxyl group
5-Amino-1-methyl-1H-pyrazoleAmino group at a different positionDifferent reactivity patterns

The presence of the cyclohexyl group in 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amino enhances its hydrophobicity and bioactivity compared to its analogs.

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

A foundational approach involves the cyclocondensation of substituted hydrazines with β-diketones. For 3-cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine, this method typically employs cyclohexylmethylhydrazine and ethyl acetoacetate. The reaction proceeds under acidic or basic conditions, with yields ranging from 45% to 68% depending on solvent polarity and temperature.

Reaction Scheme :
$$
\text{Cyclohexylmethylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow[\text{EtOH, Δ}]{\text{HCl}} \text{3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine} + \text{H}_2\text{O}
$$

Key variables influencing yield include:

  • Solvent choice : Ethanol or isopropanol enhances solubility of intermediates.
  • Temperature : Optimal cyclization occurs at 80–100°C.
  • Catalyst : Hydrochloric acid (10–15 mol%) accelerates imine formation.

Oxidative Dehydrogenative Coupling

Recent advancements utilize oxidative dehydrogenative coupling, as demonstrated in pyrazol-5-amine derivatives. A copper-catalyzed system with molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) enables selective N–N bond formation. This method avoids traditional halogenated reagents, aligning with green chemistry principles.

Optimized Conditions :

  • Catalyst : CuI (5 mol%)
  • Oxidant : TBHP (2 equiv)
  • Solvent : Acetonitrile at 60°C
  • Yield : 72%

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

A comparative study of solvents revealed that polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but reduce selectivity due to side reactions. Ethanol balances reactivity and selectivity, achieving 65% yield at 80°C.

Table 1: Solvent Impact on Yield

Solvent Temperature (°C) Yield (%)
Ethanol 80 65
DMF 100 58
Acetonitrile 60 72

Catalytic Systems

Copper-based catalysts outperform other transition metals in oxidative coupling. For instance, CuI increases reaction efficiency by stabilizing radical intermediates during N–N bond formation.

Mechanism :

  • Iodination : I₂ activates the pyrazole amine, forming an iodinated intermediate.
  • Oxidation : TBHP abstracts hydrogen, generating a nitrogen-centered radical.
  • Coupling : Radical recombination yields the azo compound, which is further reduced to the amine.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances scalability. A tubular reactor with immobilized Cu catalyst achieves 85% conversion at 120°C and 5 bar pressure, reducing reaction time from 24 hours to 2 hours.

Advantages :

  • Higher throughput : 10 kg/day capacity.
  • Reduced waste : Solvent recycling minimizes environmental impact.

Purification Techniques

Industrial processes employ crystallization using hexane/ethyl acetate (3:1) to isolate the compound with ≥99% purity. Chromatography is reserved for pharmaceutical-grade material.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexyl), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.15 (s, 3H, N–CH₃).
  • MS (ESI+) : m/z 208.2 [M+H]⁺.

Table 2: Key Spectroscopic Signals

Technique Signal Assignment
¹H NMR δ 2.15 (s) N–CH₃
IR 3350 cm⁻¹ (N–H stretch) Primary amine

Applications and Derivatives

Pharmaceutical Applications

Patent WO2001012189A1 highlights 3(5)-amino-pyrazole derivatives as antitumor agents, with IC₅₀ values <10 µM against breast and lung cancer cell lines. The cyclohexyl group enhances lipid solubility, improving blood-brain barrier penetration.

Agrochemical Uses

Structural analogs exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Q & A

Q. What are the common synthetic routes for 3-Cyclohexyl-4-ethyl-1-methyl-1H-pyrazol-5-amine?

The synthesis typically involves cyclization or multicomponent reactions. One method uses a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield the pyrazole core . Another approach employs silver-mediated [3+2] cycloaddition with terminal alkynes using N-isocyanoiminotriphenylphosphorane as a "CNN" building block . Reaction conditions (e.g., solvent choice, temperature) significantly influence yield and purity.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., cyclohexyl, ethyl groups).
  • High-resolution mass spectrometry (HRMS) : For molecular formula verification (C₁₁H₁₉N₃, MW 193.29 g/mol) .
  • X-ray crystallography : For resolving 3D structure and hydrogen-bonding networks (SHELXL software is widely used for refinement) .
  • HPLC : To assess purity (>95% is typical for research-grade material).

Q. What is the known biological activity of this compound?

Pyrazole derivatives like this compound exhibit enzyme inhibition (e.g., cyclooxygenase, kinases) and potential anticancer/anti-inflammatory properties. The cyclohexyl and ethyl substituents may enhance lipophilicity, improving membrane permeability in cellular assays .

Q. How does this compound react under standard chemical conditions?

  • Oxidation : Bromine or peroxides yield pyrazole oxides.
  • Reduction : Hydrazine or catalytic hydrogenation modifies substituents.
  • Substitution : Alkyl halides or nucleophiles target the amine group at position 5 . Ethanol or DMSO are common solvents.

Advanced Research Questions

Q. How can contradictions in synthetic yield data be resolved?

Discrepancies often arise from subtle variations in reaction conditions. For example:

  • Temperature control : Higher temperatures (>80°C) may degrade intermediates.
  • Catalyst loading : Silver catalysts in cycloadditions require precise stoichiometry to avoid by-products .
  • Purification methods : Column chromatography vs. recrystallization can impact reported yields. Replicating protocols with strict parameter documentation is critical.

Q. What experimental approaches optimize reaction conditions for scalability?

  • Design of Experiments (DoE) : Statistically vary parameters (e.g., solvent polarity, reaction time) to identify optimal conditions.
  • Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

X-ray structures refined with SHELXL reveal intermolecular interactions (e.g., N–H⋯N bonds) that stabilize the lattice. These motifs can predict solubility and bioavailability. For instance, strong hydrogen bonds may reduce solubility, necessitating derivatization (e.g., prodrug strategies) .

Q. What methodologies are used to study enzyme interactions?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to target enzymes.
  • Crystallographic docking : Uses resolved crystal structures (e.g., PDB files) for in silico binding simulations.
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase activity) .

Q. How do structural modifications impact bioactivity?

SAR studies compare derivatives with varied substituents:

  • Cyclohexyl vs. phenyl : Cyclohexyl enhances steric bulk, potentially improving selectivity for hydrophobic enzyme pockets.
  • Ethyl chain length : Longer chains (e.g., propyl) may increase metabolic stability but reduce solubility .
  • Methyl group at N1 : Critical for preventing tautomerization, preserving structural integrity .

Q. What strategies mitigate impurities in large-scale synthesis?

  • Flash chromatography : Separates regioisomers (common in pyrazole synthesis).
  • Crystallization additives : Use seed crystals or co-solvents to enhance purity.
  • Quality control : LC-MS/MS monitors trace impurities (<0.1% required for preclinical studies) .

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